molecular formula C20H21N3O3S2 B2682710 N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 899732-69-5

N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2682710
CAS No.: 899732-69-5
M. Wt: 415.53
InChI Key: JGXWICANFLVARG-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzothiazole ring, sulfonylation, and amide bond formation. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, reduction can yield amines or alcohols, and substitution can yield a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in the progression of Alzheimer’s disease, thereby slowing down the disease’s progression .

Comparison with Similar Compounds

N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a promising candidate for the treatment of neurodegenerative diseases .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-14-3-2-10-23(12-14)28(25,26)17-7-4-15(5-8-17)20(24)22-16-6-9-18-19(11-16)27-13-21-18/h4-9,11,13-14H,2-3,10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXWICANFLVARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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